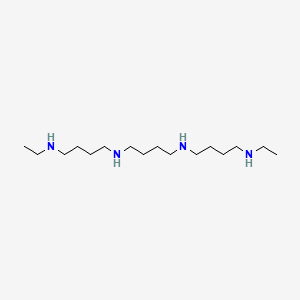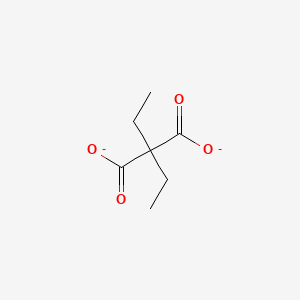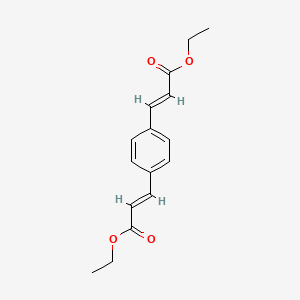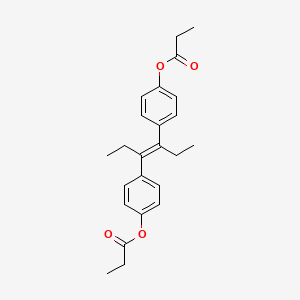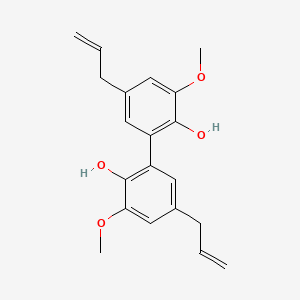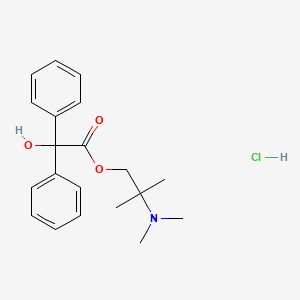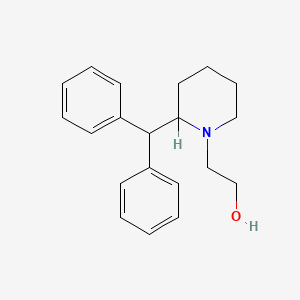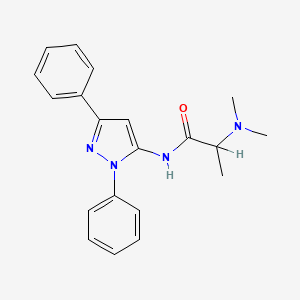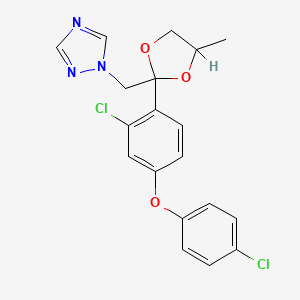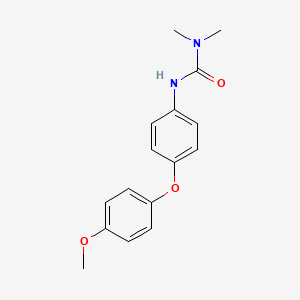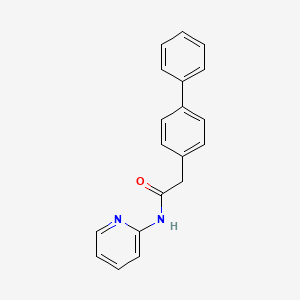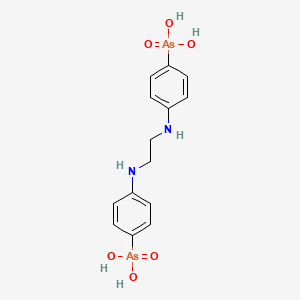
(S)-3,5-Dihydroxyphénylglycine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dihydroxyphenylglycine has a wide range of scientific research applications:
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dihydroxyphénylglycine peut être synthétisée par des méthodes chimiques et enzymatiques. La synthèse chimique implique souvent une séparation chirale et une estérification couplée à une hydrolyse . Par exemple, en utilisant l’acide benzènesulfonique comme agent chiral, la dihydroxyphénylglycine peut être séparée de son mélange racémique . Une autre méthode implique une estérification avec le chlorure de thionyle suivie d’une hydrolyse pour obtenir la dihydroxyphénylglycine .
Méthodes de production industrielle
La synthèse enzymatique est une approche plus efficace pour la production industrielle. Une voie de cascade multi-enzymatique a été développée, qui implique la conversion catalytique des intermédiaires par des enzymes spécifiques . Cette méthode a montré des taux de conversion élevés et un excès énantiomérique, ce qui la rend adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La dihydroxyphénylglycine subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution .
Réactifs et conditions communs
Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour réduire la dihydroxyphénylglycine dans des conditions contrôlées.
Substitution : Ce composé peut subir des réactions de substitution, en particulier en présence de nucléophiles et d’électrophiles appropriés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de composés alpha-céto .
Applications de la recherche scientifique
La dihydroxyphénylglycine a une large gamme d’applications de recherche scientifique :
Mécanisme D'action
La dihydroxyphénylglycine exerce ses effets en agissant comme un agoniste des récepteurs métabotropiques du glutamate de groupe I, en particulier mGluR1 et mGluR5 . Cette interaction conduit à l’activation des voies de signalisation en aval qui sont impliquées dans divers processus physiologiques, y compris la plasticité synaptique et la neuroprotection .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxyphénylglycine : Ce composé est structurellement similaire à la dihydroxyphénylglycine et est utilisé dans des applications similaires.
Vancomycine : La dihydroxyphénylglycine est un composant de la vancomycine et des glycopeptides apparentés.
Unicité
La dihydroxyphénylglycine est unique en raison de son activité agoniste spécifique envers les récepteurs métabotropiques du glutamate de groupe I, ce qui la distingue des autres composés similaires . Son interaction sélective avec ces récepteurs en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
Numéro CAS |
162870-29-3 |
|---|---|
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 |
Clé InChI |
HOOWCUZPEFNHDT-SSDOTTSWSA-N |
SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
SMILES isomérique |
C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Apparence |
Solid powder |
| 162870-29-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dihydroxyphenylglycine; J516.528H; DHPG; S-DHPG; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:
A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.
ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.
A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.
ANone: DHPG has been used to:
ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:
A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


